molecular formula C10H13N3O2 B13635134 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13635134
M. Wt: 207.23 g/mol
InChI Key: HTHJFZNOJASPFX-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with the furan ring: The pyrazole intermediate is then reacted with a furan derivative, such as 5-methylfuran-2-carbaldehyde, under basic conditions to form the desired product.

    Introduction of the amino group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino or hydroxyl groups.

Scientific Research Applications

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-(2-furyl)-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(4-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the specific substitution pattern on the furan and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[5-amino-3-(5-methylfuran-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H13N3O2/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3

InChI Key

HTHJFZNOJASPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(=C2)N)CCO

Origin of Product

United States

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